molecular formula C17H18N4O4 B2489314 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034288-49-6

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2489314
CAS RN: 2034288-49-6
M. Wt: 342.355
InChI Key: GZQJJKYSYULULR-UHFFFAOYSA-N
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Description

This compound appears to belong to a class of chemicals that include heterocyclic components such as oxadiazoles and furans, which are known for their diverse pharmacological activities. The structural motifs within this molecule suggest potential applications in material science or as bioactive molecules in pharmaceutical research.

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions, starting from simple precursors to complex intermediates. For example, the synthesis of related oxadiazole and furan derivatives often entails cyclization reactions, amide formation, and etherification steps, utilizing specific reagents and catalysts under controlled conditions to achieve the desired product with high purity and yield (Abu‐Hashem et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, NMR spectroscopy, and computational modeling techniques. These methods allow for the determination of the compound's conformation, bond lengths, angles, and overall geometry, which are crucial for understanding its reactivity and interaction with biological targets (Zhao & Zhou, 2009).

Chemical Reactions and Properties

Compounds with oxadiazole and furan rings can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. Their chemical properties are influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect their reactivity and stability (Gaonkar et al., 2006).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the compound's molecular structure. These properties are essential for the compound's application in material science and pharmaceutical formulation (Sharma et al., 2016).

Chemical Properties Analysis

The chemical stability, reactivity, and photophysical properties of such compounds are influenced by their heterocyclic frameworks and substituent groups. These properties can be explored through various spectroscopic and electrochemical methods to understand the compound's behavior under different conditions (Gein et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide and its derivatives are often synthesized as part of a broader exploration into heterocyclic compounds with potential biological activity. Research has focused on the synthesis of novel heterocyclic compounds derived from related structures, such as benzodifuran, pyrimidine, and oxadiazole derivatives, due to their anti-inflammatory, analgesic, and COX inhibitor activities (Abu‐Hashem et al., 2020). These activities highlight the relevance of such compounds in medicinal chemistry, particularly in designing new therapeutic agents.

Pharmacological Evaluation

The pharmacological interest in derivatives of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide extends to their evaluation as potential therapeutic agents. For example, compounds structurally related to this chemical have been investigated for their potential as antidepressants through the antagonism of 5-HT3 receptors, showing promising antidepressant-like activity in preclinical models (Mahesh et al., 2011). This research underlines the compound's significance in the development of new treatments for mental health disorders.

Antidiabetic and Antiprotozoal Applications

Further studies have demonstrated the utility of these compounds in antidiabetic and antiprotozoal contexts. For instance, N-substituted derivatives have shown significant in vitro antidiabetic activity, suggesting potential for development as antidiabetic medications (Lalpara et al., 2021). Similarly, novel dicationic derivatives exhibit potent antiprotozoal properties, offering a new avenue for treating diseases caused by protozoan pathogens (Ismail et al., 2004).

properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-4-23-14-6-5-12(8-18-14)16-20-15(25-21-16)9-19-17(22)13-7-10(2)24-11(13)3/h5-8H,4,9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQJJKYSYULULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide

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